

The Isotopic Fingerprint: A Technical Guide to Deuterated Xylose

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Compound of Interest

Compound Name: Xylose-d2

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the physical and chemical properties of deuterated xylose. By leveraging the subtle yet significant differences imparted by deuterium substitution, new avenues in metabolic research and therapeutic development are being explored.

Deuterated xylose, a stable isotope-labeled form of the five-carbon sugar xylose, serves as a powerful tool in a variety of scientific disciplines. Its unique properties allow for the tracing of metabolic pathways, the elucidation of enzymatic mechanisms, and the enhancement of analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide details the core physical and chemical characteristics of deuterated xylose, provides an overview of relevant experimental protocols, and visualizes key metabolic and experimental workflows.

Core Physical and Chemical Properties

The introduction of deuterium, a heavy isotope of hydrogen, results in a marginal increase in molecular weight and can influence reaction kinetics, a phenomenon known as the kinetic isotope effect. While many of the fundamental properties of deuterated xylose are comparable to its non-deuterated counterpart, these subtle differences are key to its utility in research.

Physical Properties of D-Xylose (Non-Deuterated)

The physical properties of D-xylose provide a baseline for understanding its deuterated analogues.

| Property | Value | Citations |
|-------------------|---|-----------|
| Molecular Formula | C ₅ H ₁₀ O ₅ | [1][2] |
| Molar Mass | 150.13 g/mol | [1][2][3] |
| Appearance | White crystalline powder or colorless needles | [1][3] |
| Taste | Sweet, approximately 40-70% the sweetness of sucrose | [3][4] |
| Melting Point | 153-158 °C | [1][2][3] |
| Density | 1.525 g/cm ³ at 20 °C | [2][3] |
| Solubility | Soluble in water (1 g/0.8 mL), hot ethanol, and pyridine; slightly soluble in cold ethanol; insoluble in ether. | [1][2][3] |
| Optical Rotation | [α] _D ²⁰ +92° to +18.6° | [2][3] |
| pKa | 12.14 at 18 °C | [2] |

Properties of Deuterated Xylose

The primary alteration in the physical properties of deuterated xylose is its molar mass, which varies depending on the extent and position of deuterium labeling. For instance, a xylose molecule where all ten hydrogen atoms are replaced by deuterium (perdeuterated xylose) would have the following property:

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₅ D ₁₀ O ₅ |
| Molar Mass | ~160.19 g/mol |

Specific deuteration at a single position, such as D-[5-2H]xylose, results in a smaller mass increase.[5] These seemingly minor mass changes are readily detectable by mass spectrometry, forming the basis of many tracer studies.

Metabolic Pathways of Xylose

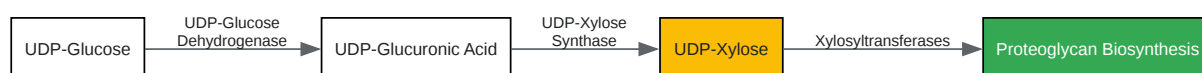
D-xylose is metabolized by various organisms through several distinct pathways.

Understanding these pathways is crucial for researchers using deuterated xylose to probe metabolic fluxes and enzyme kinetics.[\[6\]](#)

There are at least four known pathways for D-xylose catabolism:

- **Oxido-Reductase Pathway:** Found in eukaryotic microorganisms, this pathway involves the reduction of D-xylose to xylitol, which is then oxidized to D-xylulose.[\[6\]](#)
- **Isomerase Pathway:** Typically used by prokaryotes, this pathway directly converts D-xylose to D-xylulose.[\[6\]](#)
- **Weimberg Pathway (Oxidative):** An oxidative pathway where D-xylose is converted to α -ketoglutarate semialdehyde.[\[6\]](#)[\[7\]](#)
- **Dahms Pathway (Oxidative):** Another oxidative pathway present in some prokaryotes.[\[8\]](#)

The following diagram illustrates the initial steps of the widely studied Oxido-Reductase and Isomerase pathways, which both converge on the intermediate D-xylulose-5-phosphate, a component of the pentose phosphate pathway.[\[9\]](#)



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Biosynthesis of UDP-Xylose in mammals.

Experimental Protocols and Applications

Deuterated xylose is instrumental in a range of experimental applications, primarily due to the ease of its detection and the influence of deuterium on molecular properties.

Synthesis of Deuterated Xylose

The synthesis of deuterated xylose can be achieved through various chemical and enzymatic methods. A common approach involves the reduction of xylose precursors with a deuterium source, such as sodium borodeuteride, or through catalyzed hydrogen-deuterium exchange reactions. For instance, deuteration at the C α position of alcohols can be achieved by refluxing in the presence of D₂O and a Raney nickel catalyst.[12] Chemo-enzymatic methods can also be employed to produce specific deuterated nucleotide sugars like UDP- α -D-xylose.[13]

Analytical Techniques

1. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for studying the conformation and dynamics of biomolecules. In the context of carbohydrates, it can be used to distinguish between isomers.[\[14\]](#)[\[15\]](#)

- Principle: Labile hydrogens in the carbohydrate (such as those in hydroxyl groups) are exchanged for deuterium when exposed to a deuterated solvent (e.g., D₂O). The rate of exchange is dependent on the accessibility of these hydrogens, providing structural information.[\[14\]](#)
- General Protocol:
 - A solution of the carbohydrate is diluted into a deuterated buffer.
 - The exchange reaction is allowed to proceed for a specific amount of time.
 - The reaction is quenched by lowering the temperature and pH.
 - The sample is analyzed by mass spectrometry to determine the degree of deuterium incorporation.[\[15\]](#)

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium labeling is a valuable tool for simplifying complex NMR spectra of carbohydrates.[\[16\]](#)

- Principle: Replacing protons with deuterons removes their signals from the ¹H NMR spectrum, reducing signal overlap and aiding in the assignment of remaining proton signals. This is particularly useful for studying the conformation of carbohydrates, both free and protein-bound.[\[16\]](#)
- General Protocol:
 - Synthesize or acquire the specifically deuterated xylose.
 - Dissolve the sample in a suitable deuterated solvent.

- Acquire ^1H and/or ^{13}C NMR spectra.
- Compare the spectra to that of the non-deuterated analogue to identify spectral simplifications and assign resonances.

The following diagram outlines a general experimental workflow for the analysis of deuterated xylose in a biological system.



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General workflow for metabolic studies using deuterated xylose.

Conclusion

Deuterated xylose is more than just a heavy version of a simple sugar; it is a sophisticated probe for exploring the intricate world of carbohydrate metabolism and interaction. Its applications in elucidating metabolic pathways, understanding enzyme mechanisms, and

enhancing analytical methodologies provide researchers and drug developers with a versatile tool. As analytical sensitivities continue to improve, the role of deuterated xylose and other stable isotope-labeled carbohydrates in biomedical research is set to expand, offering deeper insights into health and disease.

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